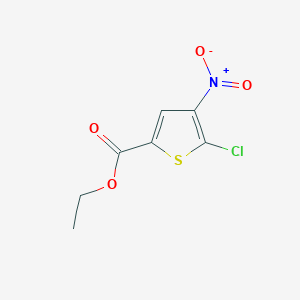

Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-4-nitrothiophene-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO4S/c1-2-13-7(10)5-3-4(9(11)12)6(8)14-5/h3H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKXMTCBMRGJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC(=C(S1)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Thiophene Scaffold: A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Chemical Properties and Applications of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Executive Summary: this compound is a highly functionalized heterocyclic compound of significant interest to the scientific research and drug development communities. As a derivative of thiophene, a scaffold recognized for its prevalence in numerous FDA-approved drugs, this molecule serves as a versatile building block for the synthesis of complex chemical entities with potential therapeutic applications.[1][2] This guide provides a comprehensive overview of its core chemical properties, spectroscopic signature, reactivity, and strategic applications, offering field-proven insights for researchers and scientists. We will delve into the causality behind its reactivity, present detailed experimental protocols, and consolidate key data for practical laboratory use.

The thiophene ring is a five-membered, sulfur-containing heterocycle that is considered a "privileged pharmacophore" in medicinal chemistry.[1][2] Its structural and electronic similarity to a benzene ring allows it to act as a bioisostere, yet its unique heteroatomic nature imparts distinct physicochemical properties.[3] This versatility has led to the incorporation of thiophene derivatives into a wide array of therapeutic agents, including anticancer, anti-inflammatory, antimicrobial, and antiviral drugs.[2][3][4][5] The strategic functionalization of the thiophene core, as seen in this compound, allows for the fine-tuning of biological activity and the creation of novel molecular architectures for drug discovery programs.[4][6]

Core Physicochemical and Structural Properties

This compound is a polysubstituted thiophene featuring an ethyl ester at the C2 position, a nitro group at C4, and a chlorine atom at C5. This specific arrangement of functional groups dictates its physical properties and chemical behavior.

Molecular Identity

Caption: Molecular structure of this compound.

Physicochemical Data

Quantitative physical data for the title compound is not widely published. However, data for the closely related methyl ester analog (Mthis compound, CAS: 57800-76-7) provides a reliable estimate.

| Property | Value (for Methyl Ester Analog) | Reference |

| Appearance | Yellow Solid | [10] |

| Melting Point | 83-84 °C | [11] |

| Boiling Point | 358.17 °C at 760 mmHg (Predicted) | [11] |

| Density | 1.5 g/cm³ (Predicted) | [11] |

Spectroscopic Characterization Profile

For any researcher, unambiguous structural confirmation is paramount. The combination of NMR, IR, and Mass Spectrometry provides a detailed electronic and structural fingerprint of the molecule. While a dedicated spectrum for this exact compound is not publicly available, the expected spectral features can be reliably predicted based on established principles and data from analogous structures.[12]

| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z | Assignment and Rationale |

| ¹H NMR | Singlet | δ 7.5 - 8.5 ppm | The lone proton at the C3 position of the thiophene ring. Its significant downfield shift is due to the deshielding effects of the adjacent electron-withdrawing nitro and carboxylate groups. |

| Quartet | δ 4.3 - 4.5 ppm | The -CH₂- protons of the ethyl ester group, split by the adjacent methyl group. | |

| Triplet | δ 1.3 - 1.5 ppm | The -CH₃ protons of the ethyl ester group, split by the adjacent methylene group. | |

| ¹³C NMR | Carbonyl Carbon | δ 160 - 165 ppm | C=O of the ethyl ester group. |

| Aromatic Carbons | δ 120 - 155 ppm | Four distinct signals corresponding to the C2, C3, C4, and C5 carbons of the thiophene ring, with chemical shifts influenced by their respective substituents. | |

| Ethyl Carbons | δ ~62 ppm (-CH₂-), ~14 ppm (-CH₃) | Carbons of the ethyl ester group. | |

| IR Spectroscopy | C=O Stretch | 1720 - 1740 cm⁻¹ | Strong, sharp peak characteristic of the ester carbonyl group.[13] |

| Asymmetric NO₂ Stretch | 1520 - 1560 cm⁻¹ | Strong peak due to the nitro group.[14] | |

| Symmetric NO₂ Stretch | 1340 - 1380 cm⁻¹ | Strong peak due to the nitro group.[14] | |

| C-Cl Stretch | 700 - 800 cm⁻¹ | Peak corresponding to the chloro-substituent on the aromatic ring. | |

| Mass Spectrometry | Molecular Ion (M⁺) | m/z 235/237 | The molecular ion peak, showing the characteristic 3:1 isotopic pattern for a single chlorine atom.[12] |

| Key Fragments | m/z 206/208, 190/192, 162/164 | Common fragmentation pathways include the loss of the ethoxy radical (-•OCH₂CH₃), followed by loss of CO, and loss of the nitro group (-NO₂). |

Synthesis and Chemical Reactivity

The synthetic utility of this compound stems from its multiple reactive sites, which can be addressed with high selectivity. The electron-withdrawing nitro and ester groups profoundly influence the reactivity of the thiophene ring.

Synthetic Routes

The synthesis of this class of compounds typically involves the nitration and chlorination of a suitable thiophene-2-carboxylate precursor. The precise sequence of these electrophilic substitution reactions is critical to achieving the desired regiochemistry.

Key Reaction Pathways

The molecule's functionality allows for three primary types of transformations, making it a versatile intermediate.

-

Nucleophilic Aromatic Substitution (SₙAr): The chlorine atom at the C5 position is highly activated towards substitution by nucleophiles.[15] This is the most valuable reaction for this substrate. The potent electron-withdrawing capacity of the nitro group at C4 and the carboxylate group at C2 delocalizes negative charge in the Meisenheimer intermediate, thereby stabilizing the transition state and facilitating the displacement of the chloride ion.[16] This allows for the introduction of a wide variety of nucleophiles, such as amines, thiols, and alkoxides, to generate diverse molecular libraries.[17]

-

Reduction of the Nitro Group: The nitro group can be readily reduced to an amine (e.g., using SnCl₂/HCl, H₂/Pd-C). This transformation converts the strongly electron-withdrawing nitro group into an electron-donating amino group, which fundamentally alters the electronic properties of the thiophene ring. The resulting amino group can then serve as a handle for subsequent reactions, such as amide bond formation or diazotization.

-

Modification of the Ethyl Ester: The ester can be hydrolyzed under basic conditions (saponification) to yield the corresponding carboxylic acid.[18] This acid can then be coupled with amines to form amides or undergo other classic carboxylic acid reactions. Alternatively, direct amidation can be achieved with certain nucleophiles.

References

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cognizancejournal.com [cognizancejournal.com]

- 4. benchchem.com [benchchem.com]

- 5. kthmcollege.ac.in [kthmcollege.ac.in]

- 6. benchchem.com [benchchem.com]

- 7. This compound | 89640-03-9 [m.chemicalbook.com]

- 8. This compound [myskinrecipes.com]

- 9. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 10. Page loading... [wap.guidechem.com]

- 11. lookchem.com [lookchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Thiophene-2-carboxylic acid ethyl ester [webbook.nist.gov]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. Nucleophilic substitution - Wikipedia [en.wikipedia.org]

- 16. Substituent Effect on the Nucleophilic Aromatic Substitution of Thiophenes With Pyrrolidine: Theoretical Mechanistic and Reactivity Study - PMC [pmc.ncbi.nlm.nih.gov]

- 17. youtube.com [youtube.com]

- 18. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]

Foreword: Navigating the Landscape of a Versatile Heterocyclic Intermediate

An In-depth Technical Guide to Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

Prepared by: Gemini, Senior Application Scientist

Welcome to a comprehensive exploration of this compound. As researchers and drug development professionals, we understand that the journey from a simple chemical building block to a life-changing therapeutic is built on a deep understanding of core molecular entities. This guide is structured not as a rigid data sheet, but as a narrative that delves into the synthesis, properties, reactivity, and potential of this highly functionalized thiophene derivative. We will explore the causality behind its synthetic pathways, the logic of its chemical behavior, and its strategic importance in the complex chessboard of medicinal chemistry. Our discussion will be grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical utility.

A brief but important note on identification: The user specified CAS Number 57800-76-7 is predominantly assigned in chemical databases to the corresponding methyl ester , Mthis compound.[1][2] The ethyl ester, our topic of focus, is also associated with CAS Number 89640-03-9.[3][4] This guide will address the ethyl ester structure, leveraging data from its methyl analog where necessary and appropriate, with clear notation.

Molecular Profile: Physicochemical and Spectroscopic Characterization

This compound is a polysubstituted heterocyclic compound. The thiophene ring, a well-known bioisostere of a phenyl ring, is decorated with three distinct functional groups: an ethyl ester, a chloro group, and a nitro group.[5][6] This dense functionalization renders it a highly valuable, albeit reactive, intermediate. The electron-withdrawing nature of the nitro, chloro, and carboxylate groups significantly influences the electronic properties and reactivity of the thiophene core.

Physicochemical Properties

Quantitative data for the ethyl ester is not widely published. The table below includes data for the closely related methyl ester (CAS 57800-76-7) as a reliable proxy, alongside predicted properties for the ethyl ester.

| Property | Value (Methyl Ester) | Predicted Value (Ethyl Ester) | Source |

| CAS Number | 57800-76-7 | 89640-03-9 / 57800-76-7 | [1][7] |

| Molecular Formula | C₆H₄ClNO₄S | C₇H₆ClNO₄S | [1] |

| Molecular Weight | 221.62 g/mol | 235.64 g/mol | [1] |

| Melting Point | 83-84 °C | Not Available | [1] |

| Boiling Point | 358.2 °C at 760 mmHg | 329.5 °C at 760 mmHg | [1][8] |

| Density | ~1.5 g/cm³ | ~1.5 g/cm³ | [1][8] |

| Appearance | Crystalline Solid | Solid (Expected) | [1] |

| Storage | 2–8 °C, under inert gas | 2–8 °C, under inert gas | [1] |

Spectroscopic Signature

Detailed experimental spectra for this specific compound are not publicly available. However, based on established principles of spectroscopic analysis for functionalized thiophenes, a predictive profile can be constructed.[9][10] This serves as a crucial benchmark for researchers synthesizing or handling this compound to verify its identity and purity.

-

¹H NMR (Proton NMR): The spectrum is expected to show three main signals: a singlet for the lone thiophene proton, a quartet for the methylene (-CH₂-) protons of the ethyl group, and a triplet for the methyl (-CH₃) protons of the ethyl group. The thiophene proton's chemical shift will be significantly downfield due to the deshielding effects of the adjacent electron-withdrawing groups.

-

¹³C NMR (Carbon NMR): The spectrum will reveal seven distinct carbon signals. The carbonyl carbons of the ester and the carbons attached to the nitro and chloro groups will be the most downfield.

-

FT-IR (Infrared) Spectroscopy: Key vibrational bands will confirm the presence of the principal functional groups: strong C=O stretching vibrations for the ester carbonyl, characteristic asymmetric and symmetric stretching bands for the N-O bonds of the nitro group, and C-Cl stretching vibrations.

-

Mass Spectrometry (MS): Electron Impact (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) and a characteristic M+2 peak with approximately one-third the intensity, confirming the presence of a single chlorine atom.

Synthesis Pathway and Experimental Protocol

The construction of highly substituted thiophenes can be approached through various strategies, including the functionalization of a pre-formed ring or building the ring from acyclic precursors.[11][12][13][14] For this compound, a logical and common synthetic approach involves the sequential functionalization of a simpler thiophene derivative. A plausible pathway begins with 2-thiophenecarboxylic acid, proceeding through chlorination, nitration, and finally, esterification.

Caption: Proposed synthetic workflow for this compound.

Self-Validating Experimental Protocol: Fischer Esterification

This protocol describes the final step of the synthesis. The success of this reaction is self-validating through standard analytical techniques.

Objective: To synthesize this compound from 5-chloro-4-nitrothiophene-2-carboxylic acid.

Causality of Choices:

-

Reagents: We use a large excess of ethanol to serve as both the reactant and the solvent, driving the reaction equilibrium towards the product side according to Le Châtelier's principle. A strong acid catalyst (e.g., H₂SO₄) is essential to protonate the carbonyl oxygen of the carboxylic acid, thereby activating it for nucleophilic attack by the ethanol.

-

Conditions: Heating under reflux is employed to increase the reaction rate without loss of the volatile ethanol solvent.

-

Work-up: The reaction is quenched with a weak base (sodium bicarbonate solution) to neutralize the acid catalyst and any unreacted carboxylic acid, facilitating its removal from the organic phase. The use of brine washes away residual water and improves phase separation. Drying with an anhydrous salt like sodium sulfate is critical to remove all traces of water before solvent evaporation to prevent hydrolysis of the ester product.

-

Purification: Column chromatography is the gold standard for purifying organic compounds of this nature, allowing for the separation of the desired ester from any starting material or byproducts based on polarity.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-chloro-4-nitrothiophene-2-carboxylic acid (1.0 eq).

-

Reagent Addition: Add absolute ethanol (20-30 eq, serving as solvent and reactant).

-

Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (0.1-0.2 eq) dropwise.

-

Reaction: Heat the mixture to reflux (approximately 80-85°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

-

Quenching: Cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).

-

Washing: Combine the organic layers and wash sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield the pure product.

-

Characterization: Confirm the structure and purity of the final product using NMR, IR, and MS analysis, comparing the results to the predicted spectroscopic profile.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orchestrated reactivity of its functional groups. The thiophene ring is electron-deficient due to the three withdrawing groups, which activates the ring for certain transformations, particularly nucleophilic aromatic substitution (SₙAr).

-

Nucleophilic Aromatic Substitution (SₙAr): Both the chloro group at C5 and the nitro group at C4 are excellent targets for SₙAr. The nitro group is a powerful activating group for this reaction. Thiolates, alkoxides, and amines can readily displace the chloro or nitro group, providing a direct pathway to a diverse array of analogs.[15][16]

-

Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine using various reagents (e.g., SnCl₂, H₂/Pd-C). This transformation is fundamental in medicinal chemistry, as the resulting amino group can be further functionalized through amide bond formation, sulfonylation, or reductive amination, opening up vast chemical space for structure-activity relationship (SAR) studies.[17]

-

Ester Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under acidic or basic conditions.[18] The resulting acid is a key handle for forming amide bonds, a ubiquitous linkage in pharmaceutical agents.

Caption: Key reactivity pathways for this compound.

Applications and Considerations in Drug Discovery

The thiophene scaffold is a privileged structure in medicinal chemistry, present in numerous approved drugs.[6] The specific substitution pattern of our title compound makes it a precursor for several classes of biologically active molecules.

Antibacterial Potential

Nitroaromatic compounds, including nitrothiophenes, are known to possess antibacterial properties.[19] Their mechanism often involves functioning as prodrugs that are activated within the bacterial cell. Bacterial nitroreductases (like NfsA and NfsB in E. coli) reduce the nitro group to highly reactive cytotoxic species, such as nitroso and hydroxylamino intermediates, which can damage DNA and other cellular macromolecules.[20][21] This targeted activation provides a degree of selectivity for bacterial cells over mammalian cells. The presence of the chloro and ester groups allows for fine-tuning of properties like solubility, cell permeability, and target engagement.

A Structural Alert: The Two-Sided Coin of Thiophene Metabolism

While valuable, the thiophene ring is also considered a "structural alert" in drug discovery.[22] The sulfur heteroatom can be metabolically oxidized by cytochrome P450 enzymes in the liver. This bioactivation can lead to the formation of highly reactive and potentially toxic intermediates, such as thiophene S-oxides and thiophene epoxides.[22] These electrophilic species can covalently bind to cellular macromolecules like proteins, leading to drug-induced toxicity, particularly hepatotoxicity. The drug tienilic acid, which contains a thiophene ring, was withdrawn from the market due to cases of severe hepatitis linked to this bioactivation pathway.[22]

Therefore, for any drug development program utilizing this scaffold, it is imperative to conduct early-stage metabolic and safety profiling to assess the potential for bioactivation versus detoxification pathways.

Safety, Handling, and Storage

As a nitroaromatic compound, this compound requires careful handling.

-

Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety goggles, a lab coat, and chemical-resistant gloves.[23][24]

-

Handling: Avoid inhalation of dust or vapors and prevent contact with skin and eyes. Take precautions against static discharge, as vapors may form explosive mixtures with air.[23][24]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from heat and ignition sources. For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., argon or nitrogen) is recommended.[1]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound emerges as a chemical intermediate of significant strategic value. Its dense and varied functionalization provides multiple handles for synthetic diversification, making it an attractive starting point for generating libraries of novel compounds, particularly in the search for new antibacterial agents. However, its utility must be balanced with a clear-eyed assessment of its potential metabolic liabilities. A thorough understanding of its synthesis, reactivity, and toxicological profile, as outlined in this guide, is essential for any researcher aiming to unlock its full potential in the pursuit of scientific discovery and drug development.

References

- 1. Cas 57800-76-7,5-CHLORO-4-NITROTHIOPHENE-2-CARBOXYLIC ACID METHYL ESTER | lookchem [lookchem.com]

- 2. 57800-76-7 | 5-Chloro-4-nitrothiophene-2-carboxylic acid methyl ester | Chlorides | Ambeed.com [ambeed.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]

- 5. Thiophene - Wikipedia [en.wikipedia.org]

- 6. benchchem.com [benchchem.com]

- 7. alchempharmtech.com [alchempharmtech.com]

- 8. Page loading... [wap.guidechem.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiophene synthesis [organic-chemistry.org]

- 13. benchchem.com [benchchem.com]

- 14. Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Effects of ring substituents on the reactivity of thionphenoxide ions towards some nitro‐activated thiophene derivatives | Semantic Scholar [semanticscholar.org]

- 16. mdpi.com [mdpi.com]

- 17. Antibacterial activity of nitropyrroles, nitrothiphenes, and aminothiophenes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Buy Ethyl 2-(5-chlorothiophene-2-carboxamido)-5-nitrothiophene-3-carboxylate | 477491-15-9 [smolecule.com]

- 19. Structure-activity relationships in nitrothiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Nitrothiophene carboxamides, a novel narrow spectrum antibacterial series: Mechanism of action and Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Bioactivation potential of thiophene-containing drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. msds.carboline.com [msds.carboline.com]

- 24. sigmaaldrich.com [sigmaaldrich.com]

An In-depth Technical Guide to the Molecular Structure of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the molecular structure, synthesis, and physicochemical properties of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. This compound serves as a pivotal building block in medicinal chemistry and materials science, and a thorough understanding of its characteristics is essential for its effective application in research and development.

Introduction: The Thiophene Scaffold in Drug Discovery

Thiophene and its derivatives are recognized as "privileged scaffolds" in medicinal chemistry due to their wide range of biological activities. The thiophene ring is a bioisostere of the phenyl ring, and its incorporation into drug candidates can significantly influence their pharmacokinetic and pharmacodynamic properties. Thiophene derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. The specific nature and positioning of substituents on the thiophene ring are critical in determining the biological activity and potency of the resulting compounds. This compound, with its unique substitution pattern, presents a versatile platform for the synthesis of novel bioactive molecules.

Molecular Structure and Physicochemical Properties

This compound (CAS Number: 89640-03-9) is a substituted thiophene with the molecular formula C₇H₆ClNO₄S and a molecular weight of 235.64 g/mol .[1][2] The molecule features a central thiophene ring substituted with a chloro group at the 5-position, a nitro group at the 4-position, and an ethyl carboxylate group at the 2-position.

Structural Features:

-

Thiophene Core: A five-membered aromatic heterocycle containing a sulfur atom, which imparts distinct electronic properties and potential for diverse chemical modifications.

-

Ethyl Carboxylate Group: An ester functional group that can be hydrolyzed to the corresponding carboxylic acid or converted to amides and other derivatives.

-

Chloro Group: A halogen substituent that can act as a leaving group in nucleophilic aromatic substitution and cross-coupling reactions.

-

Nitro Group: A strong electron-withdrawing group that significantly influences the reactivity of the thiophene ring and can be reduced to an amino group, providing a key site for further functionalization.

The interplay of these functional groups makes this compound a highly reactive and versatile intermediate in organic synthesis.

Diagram: Molecular Structure of this compound

Caption: Molecular structure of this compound.

Physicochemical Data Summary:

| Property | Value |

| Molecular Formula | C₇H₆ClNO₄S |

| Molecular Weight | 235.64 g/mol |

| CAS Number | 89640-03-9 |

| Appearance | Solid |

| Purity | ≥95% - 97% |

Synthesis and Mechanistic Insights

The synthesis of this compound typically involves a multi-step process, beginning with a suitable thiophene precursor. A common and logical synthetic route involves the nitration of ethyl 5-chlorothiophene-2-carboxylate.

Causality Behind Experimental Choices:

The regioselectivity of the nitration reaction is a critical consideration. The thiophene ring is susceptible to electrophilic aromatic substitution, and the directing effects of the existing substituents determine the position of the incoming nitro group. The ester group at the 2-position is an electron-withdrawing group and a meta-director. The chloro group at the 5-position is also electron-withdrawing but is an ortho-para director. In this case, the directing effects of both substituents favor the introduction of the nitro group at the 4-position.

Diagram: Synthetic Pathway

Caption: General synthetic scheme for the preparation of the title compound.

Experimental Protocol: Nitration of Ethyl 5-chlorothiophene-2-carboxylate

This protocol describes a representative method for the synthesis of this compound.

Materials:

-

Ethyl 5-chlorothiophene-2-carboxylate

-

Concentrated Nitric Acid (HNO₃)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Ice

-

Dichloromethane (or other suitable organic solvent)

-

Saturated Sodium Bicarbonate Solution

-

Anhydrous Magnesium Sulfate

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve Ethyl 5-chlorothiophene-2-carboxylate in a minimal amount of concentrated sulfuric acid.

-

Cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise to the reaction mixture via a dropping funnel, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for an additional 1-2 hours.

-

Carefully pour the reaction mixture over crushed ice.

-

Extract the product with dichloromethane.

-

Wash the organic layer with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by recrystallization or column chromatography.

Self-Validating System:

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The final product should be characterized by ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry to confirm its identity and purity.

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through a combination of spectroscopic techniques.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Predicted ¹H NMR Spectral Data:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Thiophene-H | 7.5 - 8.0 | Singlet | 1H |

| -O-CH₂- | 4.3 - 4.5 | Quartet | 2H |

| -CH₃ | 1.3 - 1.5 | Triplet | 3H |

Predicted ¹³C NMR Spectral Data:

| Carbon | Chemical Shift (δ, ppm) |

| C=O (Ester) | 160 - 165 |

| Thiophene C-NO₂ | 145 - 150 |

| Thiophene C-Cl | 130 - 135 |

| Thiophene C-COOEt | 130 - 135 |

| Thiophene CH | 125 - 130 |

| -O-CH₂- | 60 - 65 |

| -CH₃ | 14 - 15 |

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in the molecule.

Characteristic IR Absorptions:

| Functional Group | Wavenumber (cm⁻¹) |

| C=O Stretch (Ester) | 1720 - 1740 |

| N-O Stretch (Nitro) | 1500 - 1550 (asymmetric), 1300 - 1350 (symmetric) |

| C-Cl Stretch | 700 - 800 |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850 - 3000 |

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. The expected molecular ion peak [M]⁺ would be observed at m/z 235 (for ³⁵Cl) and 237 (for ³⁷Cl) in a roughly 3:1 ratio.

Diagram: Spectroscopic Analysis Workflow

Caption: Workflow for the structural elucidation of the title compound.

Applications in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of various pharmacologically active compounds. Its utility stems from the presence of multiple reactive sites that allow for diverse chemical transformations.

One of the most notable applications is in the synthesis of the anticoagulant drug Rivaroxaban.[3] The 5-chlorothiophene-2-carboxylic acid moiety, which can be derived from this compound, is a key structural component of Rivaroxaban.

Furthermore, the nitro group can be reduced to an amine, which can then be acylated or used in other coupling reactions to build more complex molecules. The chloro group can be displaced by various nucleophiles or participate in cross-coupling reactions, further expanding the synthetic possibilities. These reactions enable the generation of libraries of novel compounds for screening in drug discovery programs. Nitrothiophene derivatives, in general, have been investigated for their antibacterial and anticancer properties.[4]

Conclusion

This compound is a key synthetic intermediate with significant potential in medicinal chemistry and materials science. Its well-defined molecular structure, characterized by a unique combination of reactive functional groups, allows for a wide range of chemical modifications. A thorough understanding of its synthesis, physicochemical properties, and spectroscopic data is crucial for its effective utilization in the development of novel therapeutic agents and advanced materials.

References

A Technical Guide to the Spectroscopic Characterization of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth analysis of the spectroscopic data for Ethyl 5-chloro-4-nitrothiophene-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of a complete experimental dataset in public repositories, this document presents a detailed, predicted spectroscopic profile based on established principles and comparative data from structurally related molecules. The methodologies and interpretations herein are designed to serve as a robust reference for the synthesis, identification, and quality control of this and similar thiophene derivatives.

The unique arrangement of an ethyl ester, a nitro group, and a chloro substituent on the thiophene ring gives this molecule distinct properties, making a thorough understanding of its spectroscopic signature crucial for its application. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the rationale behind the expected spectral features.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the spectroscopic data, the following numbering scheme for the atoms in this compound will be used throughout this guide.

Caption: Molecular structure and atom numbering scheme for this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. For this compound, we expect to see signals corresponding to the single proton on the thiophene ring and the protons of the ethyl group.

Experimental Protocol for ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.8 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Tetramethylsilane (TMS) is typically added as an internal standard (δ = 0.00 ppm).

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Parameters: Use a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds. Co-add 16-32 scans to achieve an adequate signal-to-noise ratio.

-

Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential line broadening of 0.3 Hz. Phase and baseline correct the resulting spectrum.

Predicted ¹H NMR Data

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| H3 | 7.8 - 8.2 | Singlet | 1H | N/A |

| H9 (-OCH₂CH₃) | 4.3 - 4.5 | Quartet | 2H | ~7.1 |

| H10 (-OCH₂CH₃) | 1.3 - 1.5 | Triplet | 3H | ~7.1 |

Interpretation of the Predicted ¹H NMR Spectrum

-

Thiophene Proton (H3): The single proton on the thiophene ring (H3) is expected to appear as a singlet in the aromatic region. Its chemical shift is significantly downfield due to the strong electron-withdrawing effects of the adjacent nitro group at C4 and the carboxylate group at C2. These groups deshield the proton, causing it to resonate at a lower field.

-

Ethyl Group Protons (H9 and H10): The ethyl ester group will give rise to two distinct signals. The methylene protons (H9), being adjacent to the electronegative oxygen atom, are deshielded and will appear as a quartet at a lower field. The methyl protons (H10) will be further upfield and appear as a triplet. The quartet and triplet patterns are due to spin-spin coupling between the H9 and H10 protons, with a typical coupling constant of around 7.1 Hz.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. In a proton-decoupled spectrum, each unique carbon atom will appear as a single line.

Experimental Protocol for ¹³C NMR

-

Sample Preparation: The same sample prepared for ¹H NMR can be used.

-

Data Acquisition: Acquire the spectrum on the same NMR spectrometer, operating at the appropriate frequency for ¹³C (e.g., 100 MHz for a 400 MHz instrument).

-

Parameters: Use a proton-decoupled pulse sequence. A spectral width of 220-250 ppm and a relaxation delay of 2-5 seconds are typical. A larger number of scans (e.g., 512-2048) is usually required to obtain a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Process the FID with an exponential line broadening of 1-2 Hz. Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Predicted ¹³C NMR Data

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C6 (C=O) | 160 - 165 |

| C4 | 148 - 152 |

| C5 | 135 - 140 |

| C2 | 132 - 137 |

| C3 | 128 - 133 |

| C9 (-OCH₂CH₃) | 62 - 65 |

| C10 (-OCH₂CH₃) | 13 - 15 |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Carbonyl Carbon (C6): The ester carbonyl carbon is expected to be the most downfield signal in the spectrum, typically appearing between 160 and 165 ppm.

-

Thiophene Ring Carbons (C2, C3, C4, C5): The chemical shifts of the thiophene ring carbons are influenced by the attached substituents.

-

C4: This carbon, bonded to the strongly electron-withdrawing nitro group, will be significantly deshielded and appear at a very low field for an aromatic carbon.

-

C5: The carbon attached to the chlorine atom will also be downfield, with its chemical shift influenced by the electronegativity of chlorine.

-

C2: The carbon bearing the ethyl carboxylate group will be deshielded.

-

C3: The carbon with the attached proton will be the most shielded of the ring carbons, but still in the aromatic region.

-

-

Ethyl Group Carbons (C9 and C10): The methylene carbon (C9) will be further downfield than the methyl carbon (C10) due to its proximity to the ester oxygen.

The influence of substituents on the chemical shifts of the thiophene ring carbons can be rationalized by considering their electronic effects.

Caption: Relationship between substituent electronic effects and predicted NMR chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, a KBr pellet is prepared by grinding a small amount of the compound with dry KBr powder and pressing the mixture into a translucent disk. For a liquid, a thin film can be prepared between two KBr or NaCl plates.

-

Data Acquisition: Record a background spectrum of the empty sample compartment. Place the sample in the spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100 | Weak | Aromatic C-H stretch |

| ~2980 | Medium | Aliphatic C-H stretch |

| ~1720-1740 | Strong | C=O stretch (ester) |

| ~1530-1560 | Strong | Asymmetric NO₂ stretch |

| ~1340-1370 | Strong | Symmetric NO₂ stretch |

| ~1250 | Strong | C-O stretch (ester) |

| ~1000-1100 | Medium | C-Cl stretch |

Interpretation of the Predicted IR Spectrum

-

Aromatic and Aliphatic C-H Stretches: A weak band around 3100 cm⁻¹ is characteristic of the C-H stretch of the thiophene ring.[1] The C-H stretching vibrations of the ethyl group will appear around 2980 cm⁻¹.

-

Carbonyl Stretch (C=O): A strong absorption band in the region of 1720-1740 cm⁻¹ is a clear indicator of the ester carbonyl group.[2]

-

Nitro Group Stretches (NO₂): The presence of the nitro group will be confirmed by two strong absorption bands: an asymmetric stretch between 1530-1560 cm⁻¹ and a symmetric stretch between 1340-1370 cm⁻¹.[2][3]

-

Ester C-O Stretch: A strong band corresponding to the C-O stretching vibration of the ester group is expected around 1250 cm⁻¹.[4]

-

C-Cl Stretch: A medium intensity band in the 1000-1100 cm⁻¹ region can be attributed to the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a liquid chromatograph (LC-MS).

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to generate the molecular ion.

-

Detection: Detect the separated ions to generate a mass spectrum, which plots the relative abundance of ions as a function of their mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

| m/z | Proposed Fragment Ion | Origin |

| 235/237 | [M]⁺ | Molecular ion (isotopic pattern due to ³⁵Cl and ³⁷Cl) |

| 190/192 | [M - NO₂]⁺ | Loss of a nitro group |

| 189/191 | [M - C₂H₅O]⁺ | Loss of the ethoxy group |

| 161/163 | [M - C₂H₅O - CO]⁺ | Subsequent loss of carbon monoxide |

Interpretation of the Predicted Mass Spectrum

-

Molecular Ion Peak: The mass spectrum is expected to show a molecular ion peak at m/z 235, corresponding to the molecular weight of the compound with the ³⁵Cl isotope. An M+2 peak at m/z 237 with approximately one-third the intensity of the molecular ion peak will also be observed due to the natural abundance of the ³⁷Cl isotope. This isotopic pattern is a definitive indicator of the presence of one chlorine atom.

-

Fragmentation Pattern: The fragmentation of thiophene derivatives is often characterized by the loss of substituents.[5] Plausible fragmentation pathways for this compound include the loss of the nitro group (NO₂) to give a fragment at m/z 190/192, and the loss of the ethoxy radical from the ester to yield a fragment at m/z 189/191. Further fragmentation could involve the loss of carbon monoxide (CO). The fragmentation pattern of substituted thiophenes can be complex and may involve ring rearrangements.[5]

Caption: Workflow for the comprehensive spectroscopic analysis of the target compound.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, grounded in established spectroscopic principles and comparative data, offers a valuable resource for researchers. The provided experimental protocols represent standard methodologies for acquiring high-quality data. By understanding the interplay of the various functional groups on the spectroscopic signatures, scientists can confidently synthesize, identify, and utilize this and related thiophene derivatives in their research and development endeavors.

References

- 1. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. orgchemboulder.com [orgchemboulder.com]

- 4. www1.udel.edu [www1.udel.edu]

- 5. Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the NMR and IR Spectra of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate

This guide provides a detailed analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral characteristics of Ethyl 5-chloro-4-nitrothiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document offers a predictive interpretation of the compound's spectra, grounded in fundamental principles of spectroscopy and supported by data from analogous structures. The methodologies for spectral acquisition are also detailed, ensuring a comprehensive resource for the structural elucidation of this compound.

Molecular Structure and Spectroscopic Overview

This compound is a polysubstituted thiophene derivative with the molecular formula C₇H₆ClNO₄S. Its structure incorporates several key functional groups that give rise to a distinct spectroscopic fingerprint: an ethyl ester, a nitro group, and a chloro-substituent on the thiophene ring. The strategic placement of these groups dictates the electronic environment of each atom, which is directly probed by NMR and IR spectroscopy.

The following sections will provide a predictive analysis of the ¹H NMR, ¹³C NMR, and IR spectra. This predictive approach is necessitated by the limited availability of published experimental spectra for this specific molecule. The predictions are based on established chemical shift and vibrational frequency data for similar thiophene derivatives and functional groups.

Caption: Figure 1. Chemical Structure with atom numbering for NMR assignments.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals corresponding to the ethyl group and the lone proton on the thiophene ring.

Predicted ¹H NMR Spectral Data

The predicted chemical shifts (δ) are referenced to tetramethylsilane (TMS) at 0 ppm and are based on the analysis of substituent effects on the thiophene ring.[1][2][3] The electron-withdrawing nature of the nitro, chloro, and ethyl carboxylate groups will significantly deshield the remaining proton on the thiophene ring.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H³ (Thiophene-H) | 8.0 - 8.5 | Singlet (s) | - | 1H |

| H⁶ (-OCH₂ CH₃) | 4.3 - 4.5 | Quartet (q) | ~7.1 | 2H |

| H⁷ (-OCH₂CH₃ ) | 1.3 - 1.5 | Triplet (t) | ~7.1 | 3H |

| Table 1: Predicted ¹H NMR spectral parameters for this compound. |

Rationale for Predictions

-

Thiophene Proton (H³): The single proton at the C³ position is flanked by a nitro group at C⁴ and the thiophene's sulfur atom. The strong electron-withdrawing effects of the adjacent nitro group, the chloro atom at C⁵, and the carboxylate at C² all contribute to a significant downfield shift, placing this proton in the aromatic region, likely between 8.0 and 8.5 ppm.[4][5] Due to the absence of adjacent protons, this signal is expected to be a singlet.

-

Ethyl Ester Protons (H⁶ and H⁷): The ethyl group will present as a characteristic quartet and triplet pattern. The methylene protons (H⁶) are adjacent to an oxygen atom, which deshields them to approximately 4.3 - 4.5 ppm.[6] They are split into a quartet by the three neighboring methyl protons. The methyl protons (H⁷) are further from the electronegative oxygen and will appear upfield around 1.3 - 1.5 ppm, split into a triplet by the two methylene protons.[6]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton-decoupled ¹³C NMR spectrum is predicted to show seven distinct signals, corresponding to each unique carbon atom in the molecule.

Predicted ¹³C NMR Spectral Data

The predicted chemical shifts are based on the known ranges for carbons in thiophene rings, esters, and the influence of chloro and nitro substituents.[7][8][9]

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C⁵ (Ester C =O) | 160 - 165 |

| C⁴ (C -Cl) | 130 - 135 |

| C² (C -COOEt) | 140 - 145 |

| C³ (C -H) | 125 - 130 |

| Thiophene Carbon adjacent to Nitro | 145 - 155 |

| C⁶ (-OCH₂ CH₃) | 62 - 65 |

| C⁷ (-OCH₂CH₃ ) | 14 - 16 |

| Table 2: Predicted ¹³C NMR chemical shifts for this compound. |

Rationale for Predictions

-

Carbonyl Carbon (C⁵): The ester carbonyl carbon is the most deshielded carbon and is expected to appear in the 160-165 ppm region.[10][11]

-

Thiophene Ring Carbons: The chemical shifts of the thiophene ring carbons are influenced by their substituents. The carbon bearing the carboxylate group (C²) and the carbon bearing the chloro group (C⁴) will be significantly downfield. The carbon attached to the nitro group is also expected to be highly deshielded.[12] The protonated carbon (C³) will likely be the most upfield of the ring carbons.

-

Ethyl Ester Carbons (C⁶ and C⁷): The methylene carbon (C⁶) bonded to oxygen will be in the 62-65 ppm range, while the terminal methyl carbon (C⁷) will be in the aliphatic region around 14-16 ppm.[10][13]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions corresponding to the carbonyl and nitro groups, along with vibrations from the thiophene ring and the C-Cl bond.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3100 - 3150 | C-H stretch | Thiophene ring |

| 2900 - 3000 | C-H stretch | Ethyl group |

| 1720 - 1740 | C=O stretch | Ethyl ester |

| 1520 - 1560 | Asymmetric NO₂ stretch | Nitro group |

| 1340 - 1380 | Symmetric NO₂ stretch | Nitro group |

| 1440 - 1500 | C=C stretch | Thiophene ring |

| 1200 - 1300 | C-O stretch | Ester |

| 1000 - 1100 | C-O stretch | Ester |

| 700 - 800 | C-Cl stretch | Chloro group |

| Table 3: Predicted characteristic IR absorption bands for this compound. |

Rationale for Predictions

-

C=O Stretch: The ethyl ester will exhibit a strong C=O stretching absorption in the range of 1720-1740 cm⁻¹.[14][15]

-

NO₂ Stretches: The nitro group will show two characteristic and strong absorption bands: an asymmetric stretch between 1520-1560 cm⁻¹ and a symmetric stretch between 1340-1380 cm⁻¹.[16]

-

Thiophene Ring Vibrations: The C=C stretching vibrations of the thiophene ring are expected in the 1440-1500 cm⁻¹ region.[17][18] The C-H stretching of the lone aromatic proton will be found above 3100 cm⁻¹.

-

C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 700-800 cm⁻¹.

Experimental Protocols

To obtain high-quality NMR and IR spectra, adherence to standardized experimental protocols is crucial.

NMR Spectroscopy Protocol

Caption: Figure 2. A generalized workflow for NMR sample preparation and spectral acquisition.

-

Sample Preparation: Dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[19][20] Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean, dry 5 mm NMR tube.[21]

-

Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

-

Shimming: Shim the magnetic field to achieve optimal homogeneity, using the deuterium lock signal of the solvent.

-

¹H NMR Acquisition: Acquire the ¹H spectrum using a standard pulse sequence. Typically, 8-16 scans are sufficient for a good signal-to-noise ratio.[10]

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a potentially more concentrated sample (50-100 mg) may be necessary to achieve an adequate signal-to-noise ratio.[10][19]

-

Data Processing: Process the raw data by applying a Fourier transform, followed by phase and baseline corrections. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

FT-IR Spectroscopy Protocol

Caption: Figure 3. A standard workflow for acquiring an FT-IR spectrum using an ATR accessory.

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Collection: Clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and acquire a background spectrum.[22][23] This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂ and H₂O).

-

Sample Analysis: Place a small amount of the solid or liquid sample directly onto the ATR crystal, ensuring good contact.[24][25]

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹). Perform baseline correction and peak picking as needed.

Conclusion

The structural features of this compound give rise to a predictable and distinct set of signals in its NMR and IR spectra. The ¹H NMR is expected to show a downfield singlet for the thiophene proton and a characteristic ethyl pattern. The ¹³C NMR should display seven unique carbon signals, with the carbonyl and ring carbons appearing at lower fields. The IR spectrum will be dominated by strong absorptions from the ester carbonyl and the nitro group. This guide provides a robust predictive framework and detailed protocols to aid in the empirical analysis and structural confirmation of this compound.

References

- 1. Proton NMR Table [www2.chemistry.msu.edu]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. spectroscopyasia.com [spectroscopyasia.com]

- 4. researchgate.net [researchgate.net]

- 5. spectrabase.com [spectrabase.com]

- 6. aocs.org [aocs.org]

- 7. bhu.ac.in [bhu.ac.in]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. An analysis of 13C nuclear magnetic resonance substituent chemical shifts in 4- and 5-substituted thiophene-2-carboxylic acids by linear free energy relationships - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 13. youtube.com [youtube.com]

- 14. spectroscopyonline.com [spectroscopyonline.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 17. researchgate.net [researchgate.net]

- 18. globalresearchonline.net [globalresearchonline.net]

- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 20. organomation.com [organomation.com]

- 21. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 22. cbic.yale.edu [cbic.yale.edu]

- 23. mse.iastate.edu [mse.iastate.edu]

- 24. pharmapath.in [pharmapath.in]

- 25. pharmabeginers.com [pharmabeginers.com]

Physical and chemical properties of substituted nitrothiophenes

An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Nitrothiophenes for Drug Development Professionals

Introduction

The thiophene ring is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry, found in numerous natural and synthetic pharmacologically active compounds. Its bioisosteric relationship with the benzene ring allows for favorable interactions with biological targets while often improving pharmacokinetic profiles. When substituted with a nitro (NO₂) group, the thiophene core's chemical and physical properties are dramatically altered. The nitro group is a potent electron-withdrawing moiety that not only modulates the reactivity of the ring but also frequently serves as a key pharmacophore, integral to the compound's mechanism of action.

This technical guide offers an in-depth exploration of the synthesis, reactivity, and physicochemical properties of substituted nitrothiophenes. Tailored for researchers, scientists, and drug development professionals, this document provides field-proven insights into the causality behind experimental choices, detailed protocols for key transformations, and an authoritative grounding in the literature, positioning substituted nitrothiophenes as versatile and potent building blocks for modern therapeutic design.

Part 1: Chemical Properties and Reactivity

The chemical behavior of substituted nitrothiophenes is dominated by the powerful electron-withdrawing nature of the nitro group, which deactivates the ring towards electrophilic attack but strongly activates it for nucleophilic substitution. Understanding these reactivity patterns is crucial for the strategic design and synthesis of novel drug candidates.

Synthesis of Substituted Nitrothiophenes

The preparation of substituted nitrothiophenes can be achieved through several strategic pathways, primarily involving the direct nitration of a thiophene ring or the construction of the ring from acyclic precursors.

1.1.1 Electrophilic Nitration

Direct nitration is the most common method for introducing a nitro group onto a thiophene ring. Due to the thiophene ring's high reactivity, which resembles that of activated benzene derivatives like phenol, nitration must be conducted under milder conditions than those used for benzene to avoid oxidation and polymerization.

The reagent of choice is typically acetyl nitrate, generated in situ from nitric acid and acetic anhydride. This reaction exhibits high regioselectivity, with substitution occurring almost exclusively at the C2 and C5 positions.

Experimental Protocol: Nitration of 2-Iodothiophene

-

Rationale: Starting with a pre-functionalized thiophene, such as 2-iodothiophene, allows for the synthesis of specific isomers that may be difficult to obtain otherwise. The iodine atom can later be used as a handle for cross-coupling reactions.

-

Procedure:

-

In a flask cooled to 10°C in an ice bath, slowly add fuming nitric acid (1.5 eq) to acetic anhydride (5 eq). Maintain the temperature below 20°C.

-

Stir the resulting acetyl nitrate solution for 15 minutes at 10°C.

-

Dissolve 2-iodothiophene (1.0 eq) in a minimal amount of acetic anhydride.

-

Slowly add the thiophene solution to the acetyl nitrate mixture, ensuring the temperature does not exceed 25°C.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours.

-

Pour the mixture onto crushed ice and water.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the desired 2-iodo-5-nitrothiophene.

-

1.1.2 Advanced and Tandem Synthetic Routes

More complex substitution patterns, particularly those involving 3-nitrothiophenes, often require multi-step or domino reaction strategies. For instance, a novel protocol for synthesizing 3-nitro-N-aryl/alkylthiophen-2-amines involves the reaction of α-nitroketene N,S-acetals with 1,4-dithiane-2,5-diol. This transformation efficiently generates two carbon-carbon bonds in a single operation. Another approach utilizes a tandem Henry reaction and nucleophilic substitution on sulfur from β-thiocyanatopropenals to construct 2-nitrothiophenes.

Caption: Key synthetic routes to substituted nitrothiophenes.

Key Reactions of the Nitrothiophene Core

1.2.1 Nucleophilic Aromatic Substitution (SₙAr)

The SₙAr reaction is arguably the most powerful and widely utilized transformation in the chemistry of nitrothiophenes. The strong resonance and inductive electron-withdrawing effects of the nitro group render the thiophene ring highly electron-deficient and thus susceptible to attack by nucleophiles. For this reaction to proceed, two conditions must be met: the presence of a good leaving group (typically a halide) and strong activation by at least one electron-withdrawing group (like NO₂) positioned ortho or para to the leaving group.

The mechanism proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored.

Caption: The addition-elimination mechanism of SₙAr reactions.

Experimental Protocol: SₙAr of 2-Bromo-5-nitrothiophene with Piperidine

-

Rationale: This reaction exemplifies the displacement of a halide by an amine nucleophile, a common strategy for building molecular complexity and introducing basic centers into drug-like molecules.

-

Procedure:

-

Dissolve 2-bromo-5-nitrothiophene (1.0 eq) in ethanol in a round-bottom flask.

-

Add piperidine (2.5 eq) to the solution at room temperature. The reaction is often exothermic.

-

Stir the mixture at room temperature for 1 hour. Monitor the reaction progress by TLC.

-

Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

-

Collect the solid product by vacuum filtration.

-

Wash the solid with cold ethanol to remove excess piperidine and other impurities.

-

Dry the product under vacuum to yield 2-(piperidin-1-yl)-5-nitrothiophene.

-

1.2.2 Reduction of the Nitro Group

The conversion of a nitro group to a primary amine is a pivotal transformation in drug development. It changes a strongly deactivating, meta-directing group into a strongly activating, ortho,para-directing group, and introduces a basic, nucleophilic handle for further derivatization (e.g., amide or sulfonamide formation).

A variety of methods are available for this reduction, and the choice of reagent is critical to ensure chemoselectivity, especially in the presence of other reducible functional groups.

-

Catalytic Hydrogenation: This is often the cleanest method. Reagents like palladium on carbon (Pd/C) or Raney Nickel with a hydrogen source (H₂ gas or a transfer agent like ammonium formate) are highly effective. However, these conditions can also reduce alkenes, alkynes, and sometimes remove benzyl protecting groups or aromatic halogens.

-

Metal/Acid Reduction: Classic methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of acid (e.g., HCl, acetic acid) are robust and cost-effective. Tin(II) chloride (SnCl₂) is a milder option that often tolerates other functional groups like esters and nitriles.

Caption: General workflow for the reduction of nitrothiophenes.

Experimental Protocol: Reduction of 2-Nitrothiophene using SnCl₂

-

Rationale: The use of tin(II) chloride is a reliable and chemoselective method for reducing aromatic nitro groups in a laboratory setting, often proceeding under mild conditions.

-

Procedure:

-

Suspend 2-nitrothiophene (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0 eq) to the suspension.

-

Heat the mixture to reflux (approx. 80°C) and maintain for 2-3 hours, monitoring by TLC until the starting material is consumed.

-

Cool the reaction to room temperature and pour it into a beaker of ice.

-

Carefully basify the mixture by the slow addition of a saturated sodium bicarbonate or concentrated NaOH solution until the pH is ~8-9. A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Filter the combined organic layers through a pad of celite to remove insoluble tin salts.

-

Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 2-aminothiophene.

-

Part 2: Physical and Spectroscopic Properties

The physical properties of substituted nitrothiophenes, including their electronic structure and spectroscopic signatures, are fundamental to their characterization and provide insight into their behavior in biological systems.

Electronic and Structural Properties

The nitro group profoundly influences the electron distribution within the thiophene ring. Through a combination of strong inductive (-I) and resonance (-M) effects, it withdraws electron density, which is reflected in the molecule's polarity, solubility, and reactivity. This electron-deficient character is a key determinant of the SₙAr reactivity discussed previously and is also crucial for the biological mechanism of many nitroaromatic drugs, which often require reductive activation.

Table 1: Calculated Physicochemical Properties of Representative Nitrothiophenes

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XLogP3 | Topological Polar Surface Area (Ų) |

| 2-Nitrothiophene | C₄H₃NO₂S | 129.14 | 1.6 | 74.1 |

| 2-Bromo-5-nitrothiophene | C₄H₂BrNO₂S | 208.03 | 2.3 | 74.1 |

| 2-Nitrothiophene-4-carboxaldehyde | C₅H₃NO₃S | 157.15 | 0.9 | 91.2 |

Data sourced from PubChem.

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation and purity assessment of substituted nitrothiophenes.

-

¹H and ¹³C NMR Spectroscopy: The electron-withdrawing nitro group causes a significant downfield shift for protons and carbons on the thiophene ring compared to the parent heterocycle. Protons ortho to the nitro group are the most deshielded. In a 2-nitrothiophene, H3 typically appears around 7.8-8.0 ppm, while H5 is shifted even further downfield to ~8.2-8.5 ppm.

-

Infrared (IR) Spectroscopy: The most prominent features in the IR spectrum of a nitrothiophene are the two strong absorption bands corresponding to the nitro group. The asymmetric stretching vibration (ν_as) appears in the range of 1550–1500 cm⁻¹, while the symmetric stretching vibration (ν_s) is found between 1350–1300 cm⁻¹. The exact positions are sensitive to the electronic nature of other substituents on the ring.

-

UV-Vis Spectroscopy: Nitrothiophenes exhibit strong absorption in the UV-visible region due to π → π* transitions. The position of the absorption maximum (λ_max) is highly dependent on the substitution pattern and the extent of conjugation. The introduction of electron-donating groups can cause a bathochromic (red) shift, indicating a smaller HOMO-LUMO energy gap.

Table 2: Summary of Characteristic Spectroscopic Data for Nitrothiophenes

| Spectroscopy Type | Characteristic Feature | Typical Range/Value | Notes |

| ¹H NMR | Thiophene ring protons | δ 7.0 - 9.0 ppm | Protons ortho/para to NO₂ are shifted significantly downfield. |

| ¹³C NMR | Carbon bearing NO₂ group | δ 145 - 155 ppm | Other ring carbons appear between δ 120 - 140 ppm. |

| IR | Asymmetric NO₂ stretch | 1550 - 1500 cm⁻¹ | Very strong and sharp absorption. |

| IR | Symmetric NO₂ stretch | 1350 - 1300 cm⁻¹ | Strong and sharp absorption. |

| UV-Vis | π → π* transition | 250 - 350 nm | λ_max is sensitive to conjugation and other substituents. |

Part 3: Significance in Drug Development

Substituted nitrothiophenes are not merely synthetic intermediates; they are a class of compounds with proven and diverse biological activities, including antibacterial, antifungal, antitubercular, and anticancer properties.

Mechanism of Action: The Prodrug Concept

A unifying feature for many biologically active nitroaromatic compounds is their role as prodrugs. In this paradigm, the nitrothiophene itself is relatively inert. However, upon entering a target cell (e.g., a bacterium or a hypoxic tumor cell), the nitro group is enzymatically reduced by specific nitroreductases. This reduction generates highly reactive intermediates, such as nitroso and hydroxylamine species, and can lead to the release of reactive nitrogen species like nitric oxide (NO). These reactive species can then damage cellular macromolecules, including DNA, proteins, and lipids, leading to cytotoxicity.

This bioactivation is often specific to the target organism or environment. For example, certain nitrothiophenes are activated by the F420-dependent nitroreductase (Ddn) in Mycobacterium tuberculosis, a mechanism identical to that of the clinical candidate PA-824. This selective activation provides a therapeutic window, minimizing toxicity to host cells that lack the necessary activating enzymes.

Caption: Bioreductive activation pathway of nitroaromatic prodrugs.

Structure-Activity Relationships (SAR)

Decades of research have illuminated key structure-activity relationships for nitrothiophene-based agents.

-

Antibacterial Activity: The bactericidal activity of many nitrothiophenes is attributed to nucleophilic attack by intracellular thiols (e.g., from cysteine residues in proteins) on the electron-deficient thiophene ring. For this to occur, a good leaving group is often required at the position ortho or para to the nitro group. For example, 2-chloro- and 2-bromo-3,5-dinitrothiophene show significantly higher activity than 2-nitrothiophene itself.

-

Antitubercular Activity: For antitubercular 5-nitrothiophenes, the mechanism relies on bioreduction. SAR studies have focused on modifying substituents at the C2 position to optimize potency, selectivity, and pharmacokinetic properties while retaining the essential 5-nitro pharmacophore.

Conclusion

Substituted nitrothiophenes represent a class of heterocyclic compounds with a rich and versatile chemical profile. The presence of the nitro group imparts unique reactivity, enabling key synthetic transformations such as nucleophilic aromatic substitution and providing a gateway to the corresponding amino derivatives through reduction. These chemical handles, combined with the inherent drug-like properties of the thiophene scaffold, make this class of molecules exceptionally valuable. Furthermore, the role of the nitro group as a bioreductive "warhead" in numerous therapeutic contexts underscores the profound potential of substituted nitrothiophenes in the design of next-generation medicines. A thorough understanding of their physical and chemical properties, as detailed in this guide, is essential for any scientist seeking to harness their power in drug discovery and development.

A Comprehensive Guide to Starting Materials for the Synthesis of Novel Heterocyclic Compounds

<

Abstract

Heterocyclic compounds form the bedrock of modern medicinal chemistry and materials science, with their unique structures enabling precise interactions with biological targets and conferring novel physicochemical properties.[1] The strategic selection of starting materials is the most critical decision in the synthesis of these vital molecules, directly influencing reaction feasibility, efficiency, and the ultimate structural diversity of the products. This guide provides an in-depth analysis of key starting material classes, moving from classical, high-volume precursors to the substrates of advanced, complexity-generating reactions. We will explore the underlying chemical principles that govern their reactivity and provide field-proven insights into their application, empowering researchers to make informed decisions in the design of innovative synthetic routes.

Chapter 1: The Strategic Importance of Starting Material Selection

The synthesis of a novel heterocyclic compound is not merely a sequence of reactions; it is a carefully orchestrated construction of a molecular architecture. The starting material is the foundation upon which this architecture is built. Its inherent reactivity, functional group handles, and stereochemistry dictate the synthetic pathways available. Key considerations in this selection process include:

-

Inherent Reactivity and Atom Economy: The ideal starting material contains a latent reactivity pattern that can be unlocked under specific conditions to favor the desired cyclization event. Multicomponent reactions (MCRs), for example, are a hallmark of atom economy, combining three or more reactants in a single step to generate complex products with minimal waste.[2][3]

-

Functional Group Compatibility: The chosen precursor must tolerate the reaction conditions required for subsequent transformations, minimizing the need for extensive protecting group strategies that add steps and reduce overall yield.

-

Commercial Availability and Cost: Practical drug development and large-scale synthesis demand starting materials that are readily available and economically viable.

-

Convergent Synthesis: A well-chosen starting material allows for a convergent approach, where different fragments of the target molecule are synthesized separately and then combined, leading to higher overall efficiency compared to linear syntheses.

Chapter 2: Privileged Scaffolds from Common Precursors: The Workhorses of Heterocycle Synthesis

Certain classes of starting materials have earned the title of "workhorses" in heterocyclic chemistry due to their versatility, reliability, and the sheer breadth of important scaffolds they can generate.

2.1 1,3-Dicarbonyl Compounds: The Cornerstone of Azole and Azine Synthesis

1,3-Dicarbonyls and their synthetic equivalents are arguably among the most versatile precursors in heterocyclic synthesis.[4] Their defining feature is the acidic α-proton and the two electrophilic carbonyl carbons, allowing them to react with a wide range of dinucleophiles.

-

Pyrazoles: The reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives is a fundamental and highly efficient method for constructing the pyrazole ring, a core component of many pharmaceuticals.[5][6] The reaction proceeds via a cyclocondensation mechanism.[5]

-

Pyrimidines: Condensation with urea, thiourea, or guanidine provides access to the vast family of pyrimidines, which are central to nucleic acids and numerous therapeutic agents.[4]

A classic example showcasing the power of 1,3-dicarbonyls is the Hantzsch Pyridine Synthesis . This multicomponent reaction combines two equivalents of a β-ketoester, an aldehyde, and an ammonia source to construct a 1,4-dihydropyridine, which can then be oxidized to the corresponding aromatic pyridine.[7][8][9] This method remains a cornerstone for producing calcium channel blockers like nifedipine.[10]

2.2 1,4-Dicarbonyl Compounds: The Gateway to Five-Membered Aromatics

The Paal-Knorr synthesis is the preeminent method for synthesizing furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[11][12] The choice of reagent dictates the resulting heterocycle.

-

Furans: Acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dicarbonyl itself leads to the furan ring.[13][14]

-

Pyrroles: The introduction of ammonia or a primary amine diverts the reaction pathway towards the formation of pyrroles. The mechanism involves the formation of a hemiaminal, followed by cyclization and dehydration.[11][13]

-

Thiophenes: The use of a sulfurizing agent, such as phosphorus pentasulfide or Lawesson's reagent, facilitates the synthesis of thiophenes.[12]

The Paal-Knorr reaction's main limitation can be the accessibility of the 1,4-dicarbonyl starting material; however, its reliability and broad substrate scope make it an indispensable tool.[11]

2.3 Propargylamines: Building Blocks for N-Heterocycles via Cycloisomerization

Propargylamines are versatile precursors containing both a nucleophilic amine and a reactive alkyne moiety.[15] This unique combination makes them ideal substrates for transition metal-catalyzed cycloisomerization reactions, which proceed with high atom economy to form a diverse range of nitrogen heterocycles.[16][17] Depending on the catalyst and reaction conditions, propargylamines can be selectively converted into quinolines, indoles, and other valuable scaffolds.[15][16] Copper and palladium catalysts are frequently employed to facilitate these transformations.[16][18]

2.4 Amino Acids: The Chiral Pool for Stereodefined Heterocycles